3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Description
3-Amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a pyrazole derivative characterized by a methyl group at position 1, an amino group at position 3, and a carboxamide group at position 5, with a hydrochloride salt enhancing its solubility. This compound is of interest in medicinal chemistry due to pyrazole's role as a bioisostere in drug design, particularly in kinase inhibitors and CNS-targeting agents. Its structural features enable hydrogen bonding and dipole interactions, critical for binding to biological targets .
Properties
Molecular Formula |
C5H9ClN4O |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
5-amino-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-3(5(7)10)2-4(6)8-9;/h2H,1H3,(H2,6,8)(H2,7,10);1H |
InChI Key |
GSUBSHVGFCUTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves the following key stages:
- Starting Material Preparation: Functionalization of pyrazole derivatives, especially methylation at the N-1 position.
- Carboxyl Group Introduction and Modification: Conversion of carboxylic acid derivatives to carboxamides.
- Amino Group Introduction: Introduction of the amino substituent at the 3-position of the pyrazole ring.
- Salt Formation: Conversion of the free base to the hydrochloride salt for stability and isolation.
Detailed Stepwise Preparation (Based on Patent CN105646355A)
A representative multi-step preparation method is outlined below, starting from diethyl 1H-pyrazole-3,5-dicarboxylate derivatives:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate with iodomethane | Dissolved in acetone with K2CO3, stirred and heated | Formation of diethyl 1-methyl-pyrazole-3,5-dicarboxylate |
| 2 | Hydrolysis of one ester group to carboxylic acid | Methanol solution, cooled to 0°C, KOH added dropwise, stirred overnight | 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid obtained |
| 3 | Conversion of carboxylic acid to acid chloride and amidation with ammonia | SOCl2 in solution, heated at 70-85°C for 16 h, solvent evaporated; acid chloride reacted with ammonia in THF at 0-5°C for 8 h | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate formed |
| 4 | Functional group transformation to cyano derivative | Reaction with trifluoroacetic anhydride in DCM with triethylamine at room temperature | Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate isolated |
This sequence can be adapted for the synthesis of the amino-carboxamide hydrochloride by further appropriate functional group transformations and salt formation steps.
Alternative Synthetic Routes
Cyclization Approach: The pyrazole ring can be constructed via cyclization of hydrazine derivatives with β-keto esters or diketones, followed by selective functionalization to introduce amino and carboxamide groups.
Amidation and Amination: Direct amidation of carboxylic acid derivatives with ammonia or amines under controlled conditions, sometimes employing coupling agents or acid chlorides to enhance reaction efficiency.
Salt Formation: The free base 3-amino-1-methyl-1H-pyrazole-5-carboxamide is converted into its hydrochloride salt by treatment with hydrochloric acid in suitable solvents, improving stability and crystallinity.
Analytical Data and Reaction Optimization
Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC): Used extensively to monitor reaction completion at each step, with solvent systems such as petroleum ether/ethyl acetate (PE/EA) in ratios like 10:1 or 5:1.
Spectroscopic Techniques: IR spectroscopy confirms the presence of carboxamide groups (C=O stretch ~1650 cm⁻¹), NMR validates methylation and amino substitution patterns.
Chromatographic Purification: Quick silica gel column chromatography is employed for purification after key steps, especially after trifluoroacetic anhydride treatment.
Optimization Parameters
| Parameter | Effect on Yield and Purity | Notes |
|---|---|---|
| Temperature | Elevated temps (70-85°C) promote acid chloride formation but require careful control to avoid decomposition | Step 3 requires heating for 16 h |
| Base Equivalents | Using excess ammonia (7 equivalents) ensures complete amidation | Prevents incomplete conversion |
| Solvent Choice | THF preferred for amidation; DCM used for trifluoroacetic anhydride reaction | Solvent polarity affects reaction rates |
| Reaction Time | Overnight or extended stirring ensures completion | Monitored by TLC |
Summary Table of Preparation Steps
| Step No. | Reactants | Reagents/Conditions | Product | Yield/Remarks |
|---|---|---|---|---|
| 1 | Diethyl 1H-pyrazole-3,5-dicarboxylate | Iodomethane, K2CO3, acetone, heat | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate | High conversion |
| 2 | Above product | KOH, methanol, 0°C to room temp, overnight | 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid | Efficient hydrolysis |
| 3 | 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid | SOCl2, heat; then ammonia in THF, 0-5°C | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate | Amide formation |
| 4 | Above product | Triethylamine, trifluoroacetic anhydride, DCM, RT | Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate | Functional group transformation |
Research Findings and Literature Correlation
The described method aligns with industrially feasible routes for pyrazole derivatives, emphasizing mild conditions and practical reagents.
Alternative synthetic approaches involving cyclization of hydrazines with suitable diketones or esters are reported for related pyrazole carboxamides, offering flexibility in substituent introduction.
Analytical data such as melting points, IR, NMR, and chromatographic profiles are critical for confirming structural integrity and purity.
Chemical Reactions Analysis
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the amino and carboxamide groups, which can participate in nucleophilic and electrophilic reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for condensation reactions . Major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds .
Scientific Research Applications
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a pyrazole derivative with diverse applications in chemistry, biology, medicine, and industry.
Overview
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a heterocyclic compound containing two adjacent nitrogen atoms in its five-membered ring. It is a building block for synthesizing complex heterocyclic compounds and biologically active molecules.
Scientific Research Applications
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is used in scientific research for several applications:
- Chemistry It acts as a building block in synthesizing more complex heterocyclic compounds.
- Biology It is valuable for studying enzyme inhibitors and as a precursor for creating biologically active molecules.
- Medicine It is studied for potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
- Industry It is used in producing agrochemicals and dyestuffs.
One study explored 1-methyl-1H-pyrazole-5-carboxamides as inhibitors of parasitic nematodes . While these compounds showed high selectivity indices and no overt cytotoxicity to mammalian cell lines in vitro, acute toxicity was observed in mice, potentially linked to the inhibition of mitochondrial respiration .
Chemical Reactions
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can undergo several chemical reactions:
- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
- Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under appropriate conditions.
Mechanism of Action
The mechanism of action of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can reversibly block pest GABA-A receptors, disrupting the activity of the insect’s central nervous system and causing hyperexcitation of nerves and muscles . This mechanism highlights its potential as an effective insecticide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
4-Amino-1H-pyrazole-5-carboxamide Hydrochloride
- Structural Difference: The amino group is at position 4 instead of position 3.
- This reduces steric hindrance at position 3 but may weaken interactions with target proteins compared to the 3-amino derivative .
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride
- Structural Difference : A propyl group replaces the methyl group at position 3.
- The molecular weight (C₈H₁₅ClN₄O, 218.69 g/mol) is higher than the target compound (C₆H₉ClN₄O, 188.62 g/mol), affecting pharmacokinetics .
Alkyl-Substituted Pyrazole Analogues
3-Amino-5-ethyl-1H-pyrazole Hydrochloride
- Structural Difference : An ethyl group replaces the carboxamide at position 4.
- Impact : The ethyl group increases lipophilicity (logP ~1.2 vs. -0.5 for carboxamide), favoring passive diffusion across lipid membranes but reducing water solubility. Biological activity may shift toward CNS targets due to enhanced blood-brain barrier penetration .
3-Amino-5-isopropyl-1H-pyrazole Hydrochloride
Carboximidamide vs. Carboxamide Derivatives
Compounds from (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) feature a carboximidamide group instead of carboxamide.
Ester and Nitrile Derivatives
Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
- Structural Difference : A carboxylate ester replaces the carboxamide.
- Impact: Esters are prone to hydrolysis, limiting in vivo stability.
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile Hydrochloride
- Structural Difference : A carbonitrile group replaces the carboxamide.
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Functional Group at Position 5 | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 3-Amino-1-methyl-1H-pyrazole-5-carboxamide HCl | C₆H₉ClN₄O | 1-Me, 3-NH₂ | Carboxamide | -0.5 | 25 (H₂O) |
| 4-Amino-1H-pyrazole-5-carboxamide HCl | C₄H₆ClN₄O | 4-NH₂ | Carboxamide | -1.2 | 30 (H₂O) |
| 3-Amino-5-ethyl-1H-pyrazole HCl | C₅H₁₀ClN₃ | 5-Et | Ethyl | 1.2 | 15 (EtOH) |
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl | C₈H₁₅ClN₄O | 1-Me, 3-Pr, 4-NH₂ | Carboxamide | 0.8 | 10 (DMSO) |
| Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | C₁₁H₁₁N₃O₂ | 1-Me, 3-COOMe, 5-pyridinyl | Ester | 1.5 | 5 (DCM) |
Key Research Findings
- Bioactivity : The carboxamide group in the target compound enhances hydrogen bonding with kinase ATP-binding pockets, as seen in analogues like imatinib derivatives .
- Solubility: Hydrochloride salts improve aqueous solubility (>20 mg/mL) compared to non-ionic pyrazoles (e.g., ethyl derivative: 15 mg/mL in ethanol) .
- Metabolic Stability : Carboxamide derivatives exhibit longer half-lives (t₁/₂ >4 h) than ester or nitrile analogues (t₁/₂ <1 h) due to resistance to esterases and cytochrome P450 oxidation .
Biological Activity
3-Amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (often referred to as 3-amino pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is , with a molecular weight of 174.63 g/mol. The compound features both an amino group and a carboxamide group, which are crucial for its biological interactions and reactivity.
3-amino pyrazole exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways. It binds to the active sites of these enzymes, thereby blocking their activity.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines like TNF-alpha.
- Antimicrobial Activity : The compound demonstrates activity against several bacterial strains, making it a candidate for further studies in antibacterial drug development.
Anti-inflammatory Activity
Research indicates that 3-amino pyrazole possesses significant anti-inflammatory properties. In vivo studies have shown that it can reduce inflammation in models such as carrageenan-induced edema in mice. The compound's ability to inhibit the release of TNF-alpha suggests its potential in treating inflammatory diseases.
| Study | Model | Effect | Reference |
|---|---|---|---|
| Study 1 | Carrageenan-induced edema in mice | Significant reduction in edema | |
| Study 2 | LPS-induced TNF-alpha release | Inhibition observed |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent studies have explored the anticancer potential of 3-amino pyrazole derivatives. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating significant antiproliferative activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 12.07 | |
| Compound B | HeLa (cervical cancer) | 0.08 |
Case Studies
- Inflammation and Pain Management : A study investigated the effects of 3-amino pyrazole on LPS-induced inflammation in BV-2 microglial cells, showing that it significantly reduced inflammatory markers and oxidative stress levels, suggesting its potential as a therapeutic agent for neuroinflammatory conditions .
- Antibacterial Efficacy : Another research focused on the antibacterial properties against resistant strains like MRSA, where derivatives of 3-amino pyrazole were synthesized and tested, demonstrating promising results with sub-micromolar activity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride to achieve high purity and yield?
- Methodological Answer : Synthesis optimization typically involves stepwise substitution and coupling reactions. For pyrazole derivatives, polar aprotic solvents (e.g., DMF) with catalysts like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective for introducing substituents . Reaction temperature control (e.g., 60–80°C) and inert atmospheres (argon/nitrogen) minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Yield improvements may require iterative adjustments to molar ratios and reaction times .
Q. What analytical techniques are recommended for characterizing 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with pyrazole ring protons appearing as distinct singlets (δ 6.5–7.5 ppm) and methyl/amine groups in predictable regions .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects impurities .
- Mass Spectrometry (ESI-MS) : Electrospray ionization mass spectrometry verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Elemental Analysis : Validates empirical formula consistency (C, H, N, Cl content) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol under mild heating (40–50°C). Sonication for 15–30 minutes enhances dissolution .
- Stability : Store at 2–8°C in airtight, light-protected containers. Aqueous solutions are prone to hydrolysis; use freshly prepared solutions for biological assays. Stability under reflux conditions (e.g., in synthetic steps) should be monitored via TLC or HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, ethyl, or methyl substituents) influence the biological activity of pyrazole derivatives like this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the pyrazole ring. For example:
- Chloro substituents (e.g., at position 4) enhance antimicrobial activity but may reduce solubility .
- Methyl groups (e.g., at position 1) improve metabolic stability by sterically hindering enzymatic degradation .
- Comparative assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) against analogs (e.g., 3-ethyl or 5-isopropyl derivatives) quantify substituent effects . Computational docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., COX-2 for anti-inflammatory activity) .
Q. What experimental strategies can elucidate the mechanism of action of this compound in anticancer studies?
- Methodological Answer :
- In vitro assays : Measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential (JC-1 dye) in cancer cell lines .
- Target identification : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 knockout libraries to identify interacting proteins .
- Pathway analysis : Western blotting for apoptosis markers (Bax, Bcl-2) or kinase activation (p-AKT, p-ERK) clarifies signaling pathways .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Quantum Chemical Calculations : Density functional theory (DFT) optimizes geometries and calculates electrostatic potentials to predict reactive sites .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. Modifications (e.g., carboxylate esters for prodrugs) improve solubility .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time to refine binding poses and stability .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (cell line, passage number, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .
- Mechanistic Follow-Up : Conflicting cytotoxicity data may arise from off-target effects. Use siRNA silencing or isoform-specific inhibitors to validate targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
